6-(3-甲氧基苯基)-6-氧代己腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

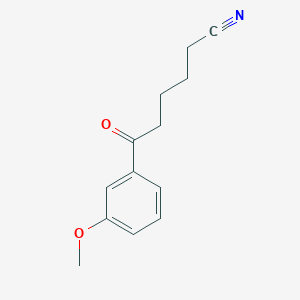

“6-(3-Methoxyphenyl)-6-oxohexanenitrile” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, attached to a 6-carbon chain with a nitrile (CN) group at one end and a ketone (C=O) group in the middle .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the methoxyphenyl group and a suitable 6-carbon chain precursor. For instance, the compound could potentially be synthesized from 3-methoxybenzaldehyde through a series of reactions including condensation, reduction, and nitrile formation .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar nitrile and ketone groups, as well as the aromatic methoxyphenyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitrile and ketone groups, which are common functional groups in organic chemistry. The nitrile group could undergo hydrolysis to form a carboxylic acid, while the ketone could be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For instance, the presence of polar nitrile and ketone groups could affect the compound’s solubility, while the aromatic methoxyphenyl group could contribute to its UV/Vis absorption properties .科学研究应用

光谱分析与分子对接

- 一项研究使用各种技术对类似化合物 6-(4-氨基苯基)-4-(4-甲氧基苯基)-2-甲氧基烟酸腈进行了光谱分析。这项研究突出了该化合物作为非线性光学材料的潜力,并通过分子对接研究表明其作为抗癌剂的用途 (Eşme,2021 年)。

合成与化学反应

- 另一项研究集中于相关化合物的合成,特别是 1'-取代 6'-甲氧基-4',4'-二甲基-4'H-螺[环己烷-1,3'-异喹啉],展示了类似甲氧基苯基类分子的化学多功能性 (Perevoshchikova 等人,2014 年)。

催化应用

- 对吡喃并吡唑的研究使用异烟酸作为双重和生物有机催化剂,涉及含有甲氧基苯基基团的化合物。这项研究证明了这些类型的化合物在催化中的用途 (Zolfigol 等人,2013 年)。

光诱导环化

- 一篇关于中环环己烷的研究探讨了含有甲氧基苯基基团的化合物中的光诱导环化。这提供了对类似化合物潜在光化学应用的见解 (Yamato 等人,2000 年)。

缓蚀

- 研究了吡啶衍生物(包括具有甲氧基苯基基团的吡啶衍生物)作为钢的缓蚀剂的作用,证明了该化合物在工业环境中的潜在应用 (Ansari 等人,2015 年)。

作用机制

Target of Action

The primary target of 6-(3-Methoxyphenyl)-6-oxohexanenitrile is tubulin , a protein that plays a crucial role in cell division . Tubulin forms the microtubules, which are essential for the formation of the mitotic spindle during cell division. By interacting with tubulin, 6-(3-Methoxyphenyl)-6-oxohexanenitrile can potentially affect cell division and growth.

Mode of Action

6-(3-Methoxyphenyl)-6-oxohexanenitrile interacts with its target, tubulin, and inhibits its polymerization . This disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The compound’s action on tubulin affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By disrupting tubulin dynamics, 6-(3-Methoxyphenyl)-6-oxohexanenitrile can potentially inhibit the Wnt/β-catenin pathway, leading to reduced cell proliferation and increased cell death.

属性

IUPAC Name |

6-(3-methoxyphenyl)-6-oxohexanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWZOASLRXDWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645191 |

Source

|

| Record name | 6-(3-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methoxyphenyl)-6-oxohexanenitrile | |

CAS RN |

898786-60-2 |

Source

|

| Record name | 3-Methoxy-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)